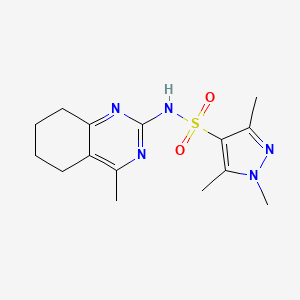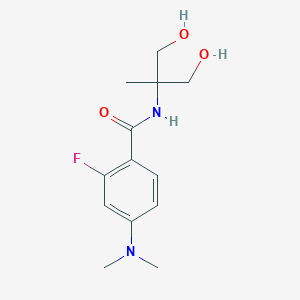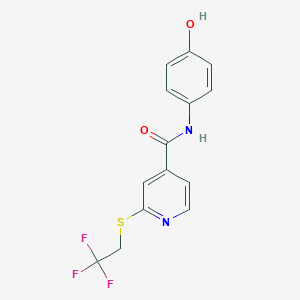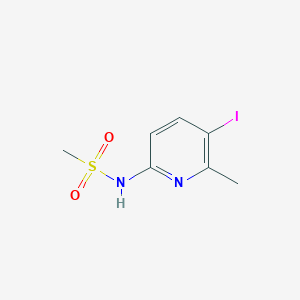![molecular formula C13H15BrN4O B7662849 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the benzamide family of compounds and is known for its unique chemical properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further supporting its potential as a cancer therapy.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal properties, this compound has also been shown to modulate the activity of certain enzymes that are involved in the regulation of blood pressure and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide in lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability and accessibility for some researchers.
Orientations Futures
There are several potential future directions for research on 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide. One area of interest is the development of new cancer therapies based on this compound, either alone or in combination with other drugs. Another potential direction is the study of the antibacterial and antifungal properties of this compound, which may lead to the development of new antibiotics. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and pharmacology.
Méthodes De Synthèse
The synthesis of 3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide involves a multi-step process that requires the use of specialized equipment and reagents. The first step involves the preparation of 4-methyl-1,2,4-triazole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-5-bromo-1-methylbenzene to produce the desired compound.
Applications De Recherche Scientifique
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide has been extensively studied for its potential applications in medicine and pharmacology. This compound has been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. In addition, this compound has also been shown to have antibacterial and antifungal properties, suggesting that it may have potential as a new class of antibiotics.
Propriétés
IUPAC Name |
3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-5-10(7-11(14)6-9)13(19)15-4-3-12-17-16-8-18(12)2/h5-8H,3-4H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRFJXYELSUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-benzylimidazol-2-yl)methyl]-5-ethyl-3-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7662767.png)

![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)

![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![(E)-3-(3-hydroxy-4-methoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B7662814.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)

![3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7662854.png)
